

An In-depth Technical Guide to 2-Bromopropiophenone: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromopropiophenone**

Cat. No.: **B137518**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopropiophenone, also known as α -bromopropiophenone, is an organic compound that serves as a key intermediate in various synthetic pathways.^[1] Its chemical structure, featuring a phenyl group, a carbonyl group, and a bromine atom on the alpha carbon, makes it a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.^[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed synthesis protocols, and analytical methodologies.

Molecular Structure and Properties

2-Bromopropiophenone is a halogenated ketone with the molecular formula C_9H_9BrO .^[1] Its structure is characterized by a propiophenone backbone with a bromine atom substituted at the α -position to the carbonyl group.

The key physicochemical properties of **2-bromopropiophenone** are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

Property	Value	Citations
IUPAC Name	2-bromo-1-phenylpropan-1-one	[1]
Synonyms	α -Bromopropiophenone, 2-Bromo-1-phenyl-1-propanone	[1]
CAS Number	2114-00-3	[1] [2]
Molecular Formula	C_9H_9BrO	[1]
Molecular Weight	213.07 g/mol	[1] [2]
Appearance	Colorless to pale yellow liquid or oil	[3]
Boiling Point	245-250 °C	[2]
Density	1.4 g/mL at 25 °C	[2]
Refractive Index	$n_{20/D}$ 1.571	[2]
Solubility	Insoluble in water; soluble in organic solvents like chloroform, ethyl acetate, and methanol.	[3]
Storage Temperature	2-8°C	[2]

Synthesis of 2-Bromopropiophenone

The primary method for synthesizing **2-bromopropiophenone** is through the α -bromination of propiophenone. Below are two detailed experimental protocols for this reaction.

Experimental Protocol 1: Bromination in Dichloromethane

This protocol describes the direct bromination of propiophenone in dichloromethane.

Procedure:

- Dissolve 72 g (0.5 mol) of propiophenone in 500 ml of dichloromethane in a reaction vessel.
- With stirring, add a solution of 82 g (0.51 mol) of bromine in 100 ml of dichloromethane dropwise to the propiophenone solution at 20°C.
- After the addition is complete, continue to stir the reaction mixture for 30 minutes.
- Following the reaction period, evaporate the solvent under reduced pressure.
- The product, **2-bromopropiophenone**, is obtained in quantitative yield and can be used directly for subsequent reactions.[\[3\]](#)

Experimental Protocol 2: Aluminum Chloride Catalyzed Bromination in Chloroform

This method utilizes a catalyst for the bromination of propiophenone.

Procedure:

- To a solution of 13.4 g (0.1 mol) of propiophenone in 100 ml of anhydrous chloroform, add a pinch of pre-ground aluminum chloride.
- Add a solution of 5 ml (0.1 mol) of bromine in 20 ml of chloroform dropwise to the reaction mixture with continuous stirring. The reaction mixture should decolorize instantaneously.
- Cool the reaction vessel in an ice bath and stir overnight to facilitate the removal of the hydrobromic acid gas formed.
- Filter the mixture to remove the catalyst.
- Remove the solvent from the filtrate by evaporation to yield approximately 22 g of an oily product, which is **2-bromopropiophenone**.[\[4\]](#)

Table of Synthesis Components (Protocol 2):

Component	Role	Quantity
Propiophenone	Reactant	13.4 g (0.1 mol)
Bromine	Reactant	5 ml (0.1 mol)
Anhydrous Chloroform	Solvent	120 ml
Aluminum Chloride	Catalyst	A pinch

Analytical Methods

The purity and identity of 2-bromopropiophenone can be determined using various analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

A general GC-MS protocol for the analysis of brominated aromatic ketones can be adapted for **2-bromopropiophenone**.

Hypothetical GC-MS Conditions:

- Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)
- Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Injector Temperature: 250°C
- Carrier Gas: Helium
- Ionization Mode: Electron Ionization (EI) at 70 eV
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Scan Range: m/z 50-400

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ($[M]^+$ and $[M+2]^+$) of nearly equal intensity.

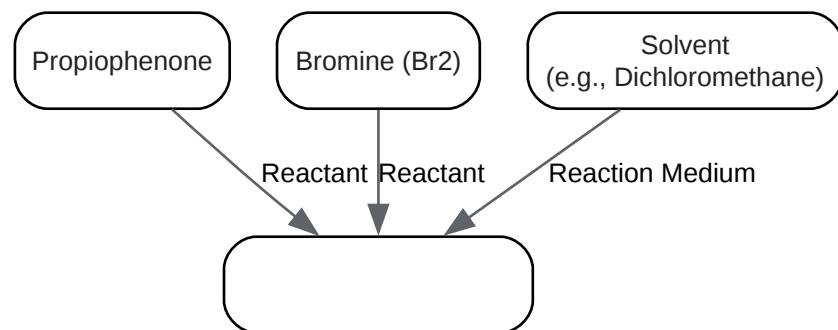
[5]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of **2-bromopropiophenone**.

Hypothetical HPLC Conditions:

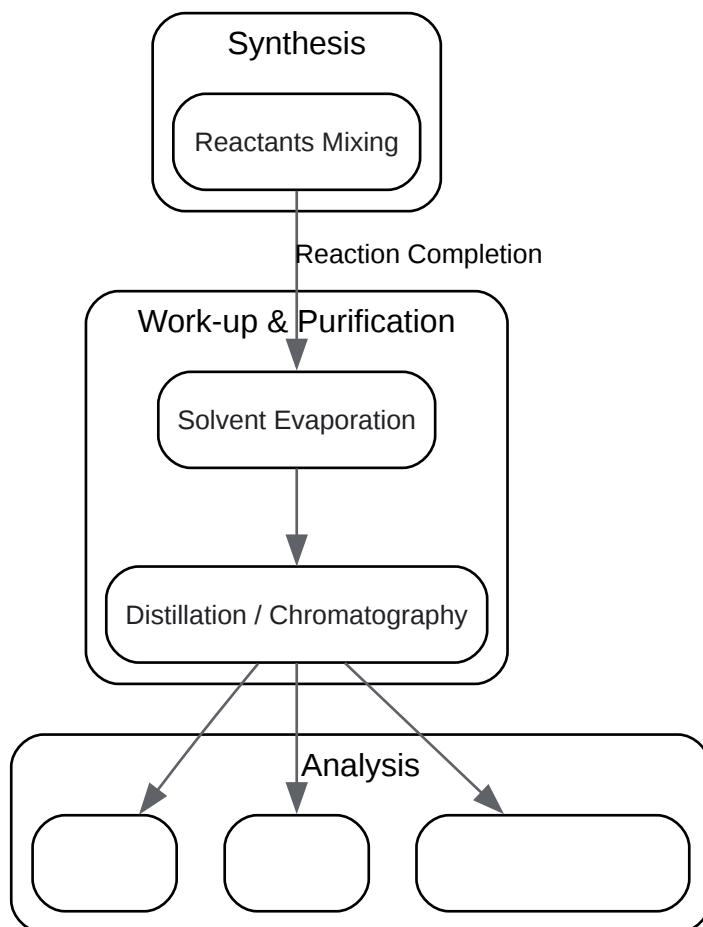
- Column: C18 silica gel (Reversed-Phase)
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 μ L


Spectral Data

Spectroscopic data is crucial for the structural confirmation of **2-bromopropiophenone**.

- ^1H NMR & ^{13}C NMR: Nuclear Magnetic Resonance spectroscopy can provide detailed information about the hydrogen and carbon framework of the molecule.[1][6]
- Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for the carbonyl group (C=O) and the aromatic ring.[1][7]
- Mass Spectrometry (MS): As mentioned, GC-MS analysis provides information on the molecular weight and fragmentation pattern, which is characteristic of the compound's structure.[1][8]

Visualizations


Synthesis of 2-Bromopropiophenone

[Click to download full resolution via product page](#)

Caption: Chemical synthesis of **2-Bromopropiophenone** from Propiophenone.

General Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromopropiophenone 95 2114-00-3 [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis routes of 2-Bromopropiophenone [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Bromopropiophenone(2114-00-3) 1H NMR [m.chemicalbook.com]
- 7. 2-Bromopropiophenone(2114-00-3)FT-IR [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromopropiophenone: Molecular Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b137518#2-bromopropiophenone-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com